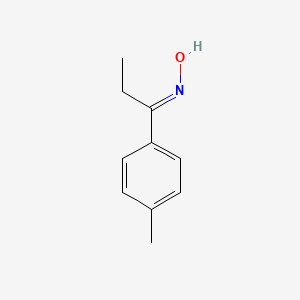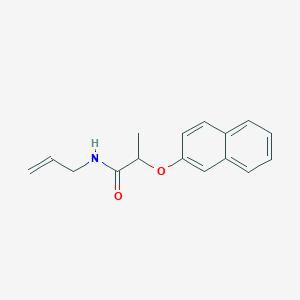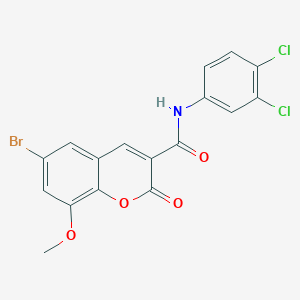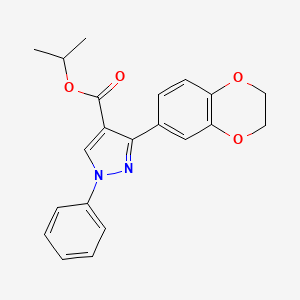![molecular formula C24H24N2O4 B3616297 1,4-phenylene bis[methyl(4-methylphenyl)carbamate]](/img/structure/B3616297.png)
1,4-phenylene bis[methyl(4-methylphenyl)carbamate]
Übersicht
Beschreibung
1,4-phenylene bis[methyl(4-methylphenyl)carbamate], also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used as an antidepressant. It was first approved for use in Australia in 1990 and has since been approved for use in several other countries. Moclobemide is a unique MAO inhibitor as it does not require dietary restrictions and has a lower risk of drug interactions compared to other MAO inhibitors.
Wirkmechanismus
1,4-phenylene bis[methyl(4-methylphenyl)carbamate] works by inhibiting the activity of MAO-A, which is responsible for the breakdown of serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, 1,4-phenylene bis[methyl(4-methylphenyl)carbamate] increases the levels of these neurotransmitters in the brain, which can improve mood and reduce symptoms of depression.
Biochemical and Physiological Effects
1,4-phenylene bis[methyl(4-methylphenyl)carbamate] has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress. 1,4-phenylene bis[methyl(4-methylphenyl)carbamate] has a short half-life and is rapidly metabolized in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-phenylene bis[methyl(4-methylphenyl)carbamate] has several advantages for use in laboratory experiments. It has a low risk of drug interactions and does not require dietary restrictions like other MAO inhibitors. 1,4-phenylene bis[methyl(4-methylphenyl)carbamate] is also well-tolerated and has a low risk of side effects. However, 1,4-phenylene bis[methyl(4-methylphenyl)carbamate] has limitations as it is only effective in inhibiting MAO-A and does not inhibit MAO-B.
Zukünftige Richtungen
There are several future directions for research on 1,4-phenylene bis[methyl(4-methylphenyl)carbamate]. One area of research is the potential use of 1,4-phenylene bis[methyl(4-methylphenyl)carbamate] in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of research is the development of new MAO inhibitors that are more selective for MAO-A or MAO-B. Additionally, research can be conducted on the long-term effects of 1,4-phenylene bis[methyl(4-methylphenyl)carbamate] use and its impact on cognitive function.
Wissenschaftliche Forschungsanwendungen
1,4-phenylene bis[methyl(4-methylphenyl)carbamate] has been extensively studied for its antidepressant effects. It has been found to be effective in the treatment of major depressive disorder and has a faster onset of action compared to other antidepressants. 1,4-phenylene bis[methyl(4-methylphenyl)carbamate] has also been studied for its potential use in the treatment of anxiety disorders and social phobia.
Eigenschaften
IUPAC Name |
[4-[methyl-(4-methylphenyl)carbamoyl]oxyphenyl] N-methyl-N-(4-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-17-5-9-19(10-6-17)25(3)23(27)29-21-13-15-22(16-14-21)30-24(28)26(4)20-11-7-18(2)8-12-20/h5-16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUKAPVRFYHWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=C(C=C2)OC(=O)N(C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B3616215.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzamide](/img/structure/B3616223.png)
![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3616234.png)
![6-iodo-3-(2-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B3616241.png)

![2-[(2-chloro-5-iodobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3616249.png)
![4-fluoro-N-({[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3616251.png)
![4-nitro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B3616259.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(2-chlorobenzyl)-N~1~-cyclopropylglycinamide](/img/structure/B3616266.png)
![3-methyl-1-[(4-phenoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B3616275.png)
![2-(3,5-dimethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B3616276.png)

